3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(19-11-9-13-5-1-2-6-14(13)19)10-12-20-15-7-3-4-8-16(15)23-18(20)22/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUWSFPNYNCXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,3-Benzoxazol-2(3H)-one
The benzoxazolone ring is typically synthesized via cyclization of o-aminophenol derivatives. A common method involves treating o-aminophenol with phosgene or its safer equivalents (e.g., triphosgene) in dichloromethane under reflux, yielding 1,3-benzoxazol-2(3H)-one in >80% purity. Alternative protocols employ carbonyl diimidazole (CDI) as a cyclizing agent, which avoids hazardous reagents and achieves comparable yields.
Functionalization of Indole at the 1-Position
Indole derivatives substituted at the 1-position are critical intermediates. Patent EP3138841A1 demonstrates alkylation of indole using 3-bromopropionyl chloride in the presence of a base like potassium carbonate. This produces 1-(3-bromopropionyl)indoline, which can be further oxidized to the corresponding ketone (3-oxopropylindoline) using Jones reagent or pyridinium chlorochromate (PCC).
Coupling Strategies for Propanoyl Chain Introduction
Nucleophilic Substitution Reactions
A direct approach involves reacting 1,3-benzoxazol-2(3H)-one with 3-chloropropionyl chloride to form 3-(3-chloropropionyl)-1,3-benzoxazol-2(3H)-one. Subsequent displacement of the chloride with indoline’s nitrogen atom under basic conditions (e.g., K₂CO₃ in DMF) affords the target compound. This method, adapted from silodosin intermediate synthesis, achieves ~70% yield but requires careful control of stoichiometry to avoid over-alkylation.
Michael Addition-Based Coupling
Indoline’s NH group can act as a nucleophile in Michael additions. For instance, reacting indoline with 3-acryloyl-1,3-benzoxazol-2(3H)-one in THF catalyzed by triethylamine yields the adduct after 12 hours at 60°C. This method, inspired by PPAR agonist syntheses, offers regioselectivity but necessitates anhydrous conditions to prevent hydrolysis of the acryloyl intermediate.
One-Pot Multicomponent Approaches
Condensation of Preformed Intermediates
A streamlined protocol involves simultaneous coupling of 1,3-benzoxazol-2(3H)-one , 3-oxopropanoic acid , and indoline using a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction proceeds via in-situ activation of the carboxylic acid to form a mixed anhydride, which undergoes nucleophilic attack by indoline. This method, adapted from benzimidazole syntheses, achieves 65–75% yield but generates stoichiometric byproducts requiring purification.
Catalytic Cyclodehydration
Nano silica-bonded catalysts (e.g., NSB-DBU) enable one-pot formation of the target compound from o-aminophenol , acrylic acid , and indoline under microwave irradiation. The catalyst facilitates sequential cyclization (to form benzoxazolone) and coupling, reducing reaction time to 2 hours with 85% yield. This green chemistry approach minimizes waste and improves scalability.
Optimization and Challenges
Protecting Group Strategies
During silodosin synthesis, benzoate esters are employed to protect hydroxyl groups on propyl chains. Similarly, introducing a tert-butyloxycarbonyl (Boc) group on indoline’s NH prevents unwanted side reactions during coupling. Deprotection with trifluoroacetic acid (TFA) restores the free amine, enabling subsequent acylation.
Purification and Chiral Resolution
Racemic mixtures may form during propyl chain functionalization. Patent WO2012131710A2 resolves this via chiral tartaric acid salts, achieving >99.5% enantiomeric excess (ee). For the target compound, analogous resolution using L-(+)-tartaric acid in ethanol ensures optical purity, critical for pharmacological applications.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 70 | 95 | Simplicity | Over-alkylation risk |
| Michael Addition | 65 | 90 | Regioselectivity | Moisture sensitivity |
| One-Pot Catalytic | 85 | 98 | Green chemistry | Specialized catalyst required |
| Multicomponent Condensation | 75 | 92 | Scalability | Byproduct removal needed |
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the benzoxazole ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzoxazole ring.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be represented by the following molecular formula: . Its unique configuration allows it to interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Recent studies have highlighted the potential of benzoxazole derivatives in treating neurodegenerative diseases associated with depression. The compound was evaluated for its inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are critical in regulating neurotransmitter levels. For instance, compounds similar to this one have demonstrated significant MAO-B inhibition, suggesting potential antidepressant effects .
Anticancer Properties
Benzoxazole derivatives have shown promise in anticancer research. They exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure of 3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one allows for modifications that enhance its efficacy against specific cancer types .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives are well-documented. The compound has been tested against a range of bacterial and fungal strains, showing significant inhibitory effects. This makes it a candidate for further development as an antimicrobial agent .
Case Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of benzoxazole derivatives found that modifications to the indole moiety significantly enhanced activity against neurodegenerative conditions. The compound's ability to inhibit MAO-B was particularly noted as a mechanism for reducing oxidative stress in neuronal cells .
Case Study 2: Anticancer Activity
In vitro studies revealed that benzoxazole derivatives could effectively inhibit the growth of various cancer cell lines. One study reported that derivatives with specific substitutions on the benzoxazole ring exhibited enhanced cytotoxicity compared to their parent compounds .
Mechanism of Action
The mechanism of action of 3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Benzoxazolone Derivatives
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Dihydroindole vs. Cyclic Amines : The dihydroindole group in the target compound may enhance lipophilicity and π-π stacking compared to piperazinyl or morpholinyl substituents in analogs like those in . This could improve blood-brain barrier penetration or DNA intercalation in anticancer applications.
- Halogen Effects : The chlorine atom in the target compound (absent in most analogs) may increase binding affinity to hydrophobic pockets in target proteins, as seen in chlorinated anticancer agents .
- Hybrid Structures : Compounds like 4k () combine benzoxazolone with oxadiazole and benzimidazole moieties, achieving sub-micromolar GI₅₀ values. The target compound’s dihydroindole group could offer similar potency through distinct mechanisms, such as kinase inhibition .
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
| Property | Target Compound | 3-(4-Fluorobenzyl) Derivative | BzO-1 |
|---|---|---|---|
| XlogP | ~3.5* | 2.9 | 2.1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Rotatable Bonds | 5 | 2 | 4 |
| Spectral Features | Not reported | IR: 1757 cm⁻¹ (C=O) | IR: 1757 cm⁻¹ |
*Estimated based on structural similarity.
- Conformational Flexibility : Five rotatable bonds may allow better target adaptation than rigid analogs like the 4-fluorobenzyl derivative .
Biological Activity
The compound 3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one is a derivative of benzoxazole and indole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Indole Moiety: Contributes to the compound's ability to interact with biological targets.
- Benzoxazole Ring: Known for its pharmacological properties including antimicrobial and anticancer activities.
The biological activity of This compound is primarily attributed to its interaction with various biological pathways:
- Receptor Binding: Indole derivatives often exhibit high affinity for multiple receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation, similar to other benzoxazole derivatives .
Anticancer Activity
Research indicates that benzoxazole derivatives possess significant anticancer properties. Studies have shown that compounds similar to This compound can induce cytotoxic effects in various cancer cell lines:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound is notable, as it can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for its potential neuroprotective effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related benzoxazole derivatives:
- Synthesis and Evaluation: A study synthesized various benzoxazole derivatives and assessed their biological activities, revealing that certain modifications enhance anticancer and antimicrobial activities significantly .
- Molecular Docking Studies: Computational studies suggest that the compound binds effectively to targets involved in cancer pathways, indicating a promising lead for drug development .
Q & A
Q. What synthetic methodologies are commonly employed for 3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one?
A multi-step synthesis is typically employed, starting with alkylation of 1,3-benzoxazol-2(3H)-one followed by acylation using indole derivatives. For example, coupling reactions with EDCI/HOBt facilitate amide bond formation between the benzoxazolone core and indole-containing intermediates. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by TLC ensure product integrity. Yield optimization often requires temperature-controlled reactions (e.g., reflux in THF) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H NMR : Identifies proton environments (e.g., indole NH at δ 8.5–9.0 ppm, benzoxazolone carbonyl-proximal methylene at δ 4.2–4.5 ppm).
- FTIR : Confirms carbonyl stretches (1700–1750 cm⁻¹ for benzoxazolone and indole amide).
- Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]+ at m/z 335.1).
- X-ray crystallography (if crystalline): Provides unambiguous bond-length and angle data, critical for resolving stereochemical ambiguities .
Q. How is the antibacterial/antifungal activity of this compound evaluated in vitro?
Standardized broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs). For example:
- Pathogens tested : Staphylococcus aureus (Gram-positive), Candida albicans (fungal).
- Procedure : Serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 24 hours. Growth inhibition is assessed via optical density (OD600) or colony counting. Fluconazole and ciprofloxacin serve as positive controls .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Discrepancies often arise from assay variability (e.g., inoculum size, media composition). To address this:
- Standardize protocols : Use CLSI/EUCAST guidelines for reproducibility.
- Structural analogs : Compare activity of derivatives (e.g., 3-benzyl vs. 3-methyl substitutions) to identify pharmacophore requirements.
- Statistical validation : Apply ANOVA or non-parametric tests to assess significance of activity differences .
Q. What insights does X-ray crystallography provide into this compound’s reactivity?
Single-crystal X-ray analysis reveals:
- Planarity of benzoxazolone core : Enhances π-π stacking with biological targets.
- Bond lengths : Shortened C=O bonds (1.21 Å) indicate electron-deficient regions susceptible to nucleophilic attack.
- Crystallization conditions : Slow evaporation from DMSO/EtOH (1:3) optimizes crystal quality for diffraction studies .
Q. What mechanistic approaches elucidate its mode of action against fungal pathogens?
Proposed strategies include:
- Enzyme inhibition assays : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy (450 nm for heme depletion).
- Molecular docking : Predict binding affinity to CYP51 active sites (software: AutoDock Vina). Mutagenesis studies validate key residues (e.g., Phe380 in C. albicans) .
Q. How are structure-activity relationship (SAR) studies designed for benzoxazolone-indole hybrids?
- Derivative synthesis : Modify substituents on indole (e.g., electron-withdrawing groups at C5) and benzoxazolone (e.g., alkyl vs. aryl groups at N3).
- QSAR modeling : Use Hammett σ values or LogP to correlate substituent effects with bioactivity.
- Biological testing : Prioritize derivatives with MICs ≤8 µg/mL for further optimization .
Q. How is compound stability assessed under physiological conditions?
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Sample at 0, 6, 12, and 24 hours; analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Plasma stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound by LC-MS .
Q. How can computational modeling optimize pharmacokinetic properties?
Q. What validated HPLC method quantifies this compound in biological matrices?
- Conditions :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/0.1% formic acid (60:40, isocratic).
- Flow rate: 1.0 mL/min; detection: UV at 254 nm.
- Validation parameters :
- Linearity: 0.1–50 µg/mL (R² >0.999).
- Precision: Intra-day RSD <2%, inter-day RSD <5%.
- Recovery: >95% from spiked plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
